molecular formula C12H12O2 B8480512 2,2-Dimethyl-3,4-epoxy-1,2,3,4-tetrahydronaphthalen-1-one

2,2-Dimethyl-3,4-epoxy-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No. B8480512
M. Wt: 188.22 g/mol
InChI Key: BFPSZGLTUNHXAE-UHFFFAOYSA-N
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Patent
US05208246

Procedure details

To a solution of 3 g (17.4 mmol) of 2,2-dimethyl-1-oxo-1,2-dihydronaphthalene (L. H. Klemm, J. Shabtai, D. R. Taylor, J. Org. Chem., 1968, 33, 1480) in 30 ml of CH2Cl2, were added 6.00 g (19.1 mmol) of m-chloroperbenzoic acid dissolved in 90 ml CH2Cl2 and the resulting mixture was stirred overnight at room temperature. The resulting solution was washed successively with Na2S2O5 and NaHCO3 solutions and dried over MgSO4. The solvent was removed to yield 3.27 g of a crude that was chromatographed on silica gel eluting with hexane-CH2Cl2 mixtures of increasing polarity. 2.09 of the title compound of this preparation were obtained as a colorless oil (yield: 64%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step Two
Name
Yield
64%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:13])[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]1=[O:12].ClC1C=CC=C(C(OO)=[O:22])C=1>C(Cl)Cl>[CH3:1][C:2]1([CH3:13])[CH:11]2[O:22][CH:10]2[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]1=[O:12]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC1(C(C2=CC=CC=C2C=C1)=O)C
Name
Quantity
6 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
90 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The resulting solution was washed successively with Na2S2O5 and NaHCO3 solutions
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
to yield 3.27 g of a crude that
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel eluting with hexane-CH2Cl2 mixtures
TEMPERATURE
Type
TEMPERATURE
Details
of increasing polarity

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1(C(C2=CC=CC=C2C2C1O2)=O)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.